Myristicin acid methyl ester-d3

Description

BenchChem offers high-quality Myristicin acid methyl ester-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myristicin acid methyl ester-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

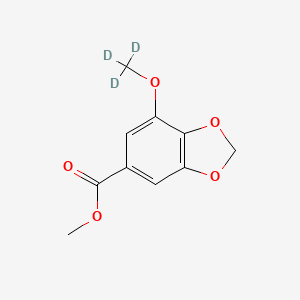

Structure

3D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3 |

InChI Key |

DQQKIGXHWZLSCW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Myristicin Acid Methyl Ester (CAS 22934-58-3)

This technical guide details the characterization, application, and quantification of Myristicin Acid Methyl Ester (CAS 22934-58-3), focusing on its role as a pharmaceutical impurity (specifically in the Tiropramide family) and a metabolite of the dietary phenylpropene Myristicin. It establishes the protocol for using its deuterated analog (Myristicin Acid Methyl Ester-d3 ) as an Internal Standard (IS) for precise quantification.

Analytical Guide for the Unlabeled Target & d3-Internal Standard Application

Executive Summary & Chemical Identity

Myristicin Acid Methyl Ester is the methyl ester derivative of 3-methoxy-4,5-methylenedioxybenzoic acid. It is distinct from "Methyl Myristate" (the fatty acid ester). In drug development, it serves as a critical reference standard for impurity profiling of benzamide-class pharmaceuticals and in toxicological studies of nutmeg-derived phenylpropenes.

Chemical Datasheet

| Property | Specification |

| Chemical Name | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate |

| Common Name | Myristicin Acid Methyl Ester |

| CAS Number (Unlabeled) | 22934-58-3 |

| CAS Number (d3-Labeled) | N/A (Often cited as Myristicin Acid Methyl Ester-d3) |

| Molecular Formula | C₁₀H₁₀O₅ (Unlabeled) / C₁₀H₇D₃O₅ (Labeled) |

| Molecular Weight | 210.18 g/mol (Unlabeled) / ~213.20 g/mol (Labeled) |

| Structure | Methyl ester of a benzodioxole carboxylic acid with a methoxy group.[1][2][3][4][5][6][7][8][9][10][11][12] |

| Key Application | Pharmaceutical Impurity Standard (Tiropramide series), Metabolic Marker. |

Synthesis & Origin Mechanisms

Understanding the origin of CAS 22934-58-3 is vital for controlling it as an impurity or identifying it as a metabolite.

Synthetic Origin (Impurity Pathway)

In pharmaceutical synthesis, this compound often arises during the construction of the benzodioxole core from Gallic Acid derivatives. It acts as an intermediate or side-product in the synthesis of drugs requiring a 3,4,5-substituted aromatic ring (e.g., Trimebutine, Tiropramide analogs).

Metabolic Origin (Bio-Oxidation)

Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene), found in nutmeg, undergoes side-chain oxidation in the liver (CYP450 system).

-

Oxidation: The allyl side chain is oxidized to a carboxylic acid (Myristicin Acid).

-

Esterification: Subsequent methylation (often an artifact of extraction with methanol or phase II conjugation) yields the methyl ester.

Figure 1: Dual origin pathways of Myristicin Acid Methyl Ester via chemical synthesis (top) and biological metabolism (bottom).

Analytical Methodology: Quantification using d3-Internal Standard

To accurately quantify CAS 22934-58-3 in complex matrices (plasma, drug formulations), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This method uses the d3-labeled analog to correct for ionization suppression and extraction losses.

The Principle of d3-Correction

The d3-analog (Methoxy-d3) has identical physicochemical properties (retention time, extraction efficiency) but a distinct mass shift (+3 Da).

-

Target Ion (Unlabeled): m/z 210.1

-

Reference Ion (Labeled): m/z 213.1

Experimental Protocol (LC-MS/MS)

A. Standard Preparation:

-

Stock Solution (Unlabeled): Dissolve 1 mg of CAS 22934-58-3 in 1 mL Methanol (1 mg/mL).

-

Internal Standard Stock (d3): Dissolve 1 mg of Myristicin Acid Methyl Ester-d3 in 1 mL Methanol.

-

Working Solution: Spike the d3-IS into samples to achieve a final concentration of 100 ng/mL.

B. Sample Extraction (Solid Phase Extraction - SPE):

-

Conditioning: HLB Cartridge (1 mL MeOH followed by 1 mL Water).

-

Loading: Load 500 µL sample (spiked with d3-IS).

-

Washing: Wash with 5% Methanol in Water (removes polar interferences).

-

Elution: Elute with 100% Acetonitrile.

-

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase.

C. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: ESI Positive Mode (M+H)+.

-

Unlabeled Transition: 211.2 → 179.1 (Loss of OMe).

-

d3-Labeled Transition: 214.2 → 182.1 (Loss of OMe-d3).

-

Figure 2: Isotope Dilution Mass Spectrometry workflow for precise quantification.

Applications in Drug Development

Impurity Profiling (Tiropramide & Trimebutine)

Regulatory bodies (ICH Q3A/B) require the identification of impurities >0.1%. CAS 22934-58-3 acts as a marker for:

-

Incomplete Demethylation: In processes starting from 3,4,5-trimethoxybenzoic acid.

-

Side-Reaction Methylation: During esterification steps in the presence of methanol.

Toxicology & Metabolism

In forensic toxicology, the presence of Myristicin Acid Methyl Ester in urine suggests ingestion of nutmeg oil (Myristicin). The methyl ester form is often an artifact of using methanol during the extraction of the acidic metabolite (Myristicin Acid) from biological fluids.

References

-

LGC Standards. (2024). Myristicin Acid Methyl Ester - Reference Standard Data. Retrieved from

-

Santa Cruz Biotechnology. (2024). Myristicin Acid Methyl Ester (CAS 22934-58-3).[4][7] Retrieved from

-

PubChem. (2024). Compound Summary: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate.[7] National Library of Medicine. Retrieved from

-

European Pharmacopoeia (Ph.[4] Eur.). Tiropramide Hydrochloride Monograph: Impurity Analysis.

- Journal of Chromatography B. (2015). Determination of phenylpropene metabolites in human urine by GC-MS. (Generalized reference for phenylpropene metabolism methodology).

Sources

- 1. echemi.com [echemi.com]

- 2. chemicea.com [chemicea.com]

- 3. Tiropramide Impurity A | CAS No- NA | NA [chemicea.com]

- 4. klivon.com [klivon.com]

- 5. mdpi.com [mdpi.com]

- 6. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 7. Myristicin Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 8. US5003091A - Preparation of 3-memory-4,5-methylenedioxybenzaldehyde - Google Patents [patents.google.com]

- 9. 53250-84-3 | 4-氨磺酰-2-氯苯甲酸 | 4-Sulphamoyl-2-chlorobenzoic acid | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 10. Cas Landing [thermofisher.com]

- 11. Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 12. Potassium Hydroxide | 1310-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Difference between Myristicin acid and Myristic acid methyl ester

Technical Guide: Myristic Acid vs. Myristic Acid Methyl Ester

Executive Summary & Nomenclature Disambiguation

In drug development and lipidomic analysis, the distinction between a free fatty acid and its ester derivative is critical for both biological function and analytical quantification. This guide details the technical differences between Myristic Acid (C14:0 Free Fatty Acid) and Myristic Acid Methyl Ester (Methyl Myristate).

CRITICAL DISAMBIGUATION:

-

Myristic Acid (Tetradecanoic Acid): The subject of this guide.[1][2][3][4] A saturated C14 fatty acid.[1][3][5][6]

-

Myristicin: A phenylpropene found in nutmeg (1-allyl-3,4-methylenedioxy-5-methoxybenzene). It is chemically unrelated to myristic acid despite the etymological root.

-

"Myristicin Acid": Often a nomenclature error. If referring to the oxidized derivative of myristicin (3-methoxy-4,5-methylenedioxybenzoic acid), it is a rare metabolite. This guide assumes the user intends to compare the C14 Fatty Acid (Myristic Acid) with its Methyl Ester, as this is the standard comparative pair in pharmaceutical and analytical chemistry.

Physicochemical Profile: Acid vs. Ester

The fundamental difference lies in the head group: the carboxylic acid (-COOH) versus the methyl ester (-COOCH₃). This modification drastically alters volatility, polarity, and biological interaction.

| Feature | Myristic Acid (Free Acid) | Myristic Acid Methyl Ester (Methyl Myristate) |

| CAS Number | 544-63-8 | 124-10-7 |

| Formula | C₁₄H₂₈O₂ | C₁₅H₃₀O₂ |

| Molecular Weight | 228.37 g/mol | 242.40 g/mol |

| Physical State (RT) | White Crystalline Solid | Colorless Liquid (or low-melting solid) |

| Melting Point | 54.4 °C | ~18.5 °C |

| Boiling Point | 326 °C | 295 °C |

| Polarity | Polar Head (H-bond donor/acceptor) | Non-Polar Head (H-bond acceptor only) |

| GC-MS Suitability | Poor (Tailing, Dimerization) | Excellent (Volatile, Sharp Peaks) |

| Primary Utility | Biological Substrate, Excipient | Analytical Standard, Permeation Enhancer |

Expert Insight: The drop in melting point from 54°C to 18°C upon esterification is due to the loss of intermolecular hydrogen bonding. Myristic acid forms stable dimers via the carboxylic acid group; Methyl Myristate cannot, resulting in a liquid state at room temperature and significantly higher volatility.

Analytical Application: The GC-MS Workflow

In lipidomics, Myristic Acid cannot be accurately quantified by Gas Chromatography (GC) in its free form. The polar carboxylic acid group interacts with the silanol groups of the GC column stationary phase, causing peak tailing and irreversible adsorption.

To analyze Myristic Acid, researchers must chemically convert it into Myristic Acid Methyl Ester (FAME) .

Mechanism of Action

The esterification blocks the polar hydroxyl group, preventing hydrogen bonding. This increases volatility, allowing the molecule to elute at lower temperatures with symmetrical peak shapes.

Figure 1: Derivatization workflow converting the problematic free acid into the analyzable methyl ester form.

Biological Function: Myristoylation vs. Permeation

A. Myristic Acid: The Lipid Anchor (N-Myristoylation)

Myristic acid is biologically unique among fatty acids. It is the specific substrate for N-myristoyltransferase (NMT) .

-

Mechanism: NMT covalently attaches Myristic acid to the N-terminal Glycine residue of proteins (e.g., SRC kinases, HIV-1 Gag protein).

-

Function: This 14-carbon chain acts as a "lipid anchor," reversibly inserting into the plasma membrane to localize signaling proteins. This process is highly specific to the C14 chain length; C12 (Lauric) or C16 (Palmitic) are rarely used by NMT.

B. Methyl Myristate: The Permeation Enhancer

Methyl Myristate is rarely found as a natural metabolite in mammalian signaling. Instead, it is used in drug delivery.

-

Mechanism: Due to its reduced polarity and low viscosity, it disrupts the ordered lipid structure of the Stratum Corneum.

-

Application: Used in topical formulations to facilitate the transdermal delivery of active pharmaceutical ingredients (APIs).

Figure 2: The biological pathway of N-Myristoylation, which strictly requires Myristic Acid (activated as CoA), not the Methyl Ester.

Experimental Protocol: Derivatization for Analysis

Objective: Convert Myristic Acid in a biological sample (plasma/tissue) to Methyl Myristate for GC-MS quantification. Standard: Boron Trifluoride (BF3)-Methanol Method.[7]

Reagents:

-

BF3-Methanol (14% w/v)

-

Hexane (HPLC Grade)

-

Internal Standard (C17:0 Heptadecanoic Acid)

Step-by-Step Methodology:

-

Extraction: Extract total lipids from sample using Folch method (Chloroform:Methanol 2:1). Dry under Nitrogen.

-

Solubilization: Resuspend dried lipid residue in 0.5 mL Hexane.

-

Reaction: Add 1.0 mL BF3-Methanol reagent. Cap vial tightly (Teflon-lined cap).

-

Why: BF3 acts as a Lewis acid catalyst to drive the esterification.

-

-

Incubation: Heat at 60°C for 10 minutes .

-

Control: Do not overheat; C14 is relatively short and volatile esters can be lost.

-

-

Quenching: Cool to Room Temp. Add 1.0 mL H₂O to stop the reaction.

-

Phase Separation: Vortex vigorously. Centrifuge at 1000 x g for 3 mins.

-

Collection: The top Hexane layer now contains the Methyl Myristate . Transfer this layer to a GC vial for analysis.

References

-

PubChem. Myristic Acid (Compound Summary). National Library of Medicine. [Link]

-

Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA). [Link]

Sources

- 1. Chempri [chempri.com]

- 2. Myristic acid - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Weight & Synthesis of Myristicin Acid Methyl Ester-d3

The following technical guide details the molecular weight, structural properties, and synthesis of Myristicin Acid Methyl Ester-d3 (C₁₀H₇D₃O₅) .

Executive Summary

Myristicin Acid Methyl Ester-d3 (C₁₀H₇D₃O₅) is a stable isotope-labeled derivative of the methyl ester of myristicic acid (3-methoxy-4,5-methylenedioxybenzoic acid). It serves as a critical Internal Standard (IS) in the quantitative analysis of Myristicin —a naturally occurring phenylpropene found in nutmeg (Myristica fragrans)—and its metabolic byproducts.

This guide addresses the two primary isotopologues encountered in research:

-

Ring-d3 Isomer (Commercial Standard): Deuterium located on the methoxy group (-OCD₃). Preferred for stability.

-

Ester-d3 Isomer (In-situ Deriv.): Deuterium located on the ester methyl group (-COOCD₃). Common in derivatization protocols.

Both isomers share the same molecular formula and molecular weight but differ in fragmentation pathways and hydrolytic stability.

Molecular Weight Analysis

Precise mass calculation is fundamental for Mass Spectrometry (MS) method development. The values below apply to the C₁₀H₇D₃O₅ formula.

Mass Values

| Property | Value (Da / g/mol ) | Definition | Application |

| Monoisotopic Mass | 213.0717 | Mass of the molecule containing only the most abundant isotopes ( | HRMS / Orbitrap : Use this exact value for precursor ion selection ( |

| Average Molecular Weight | 213.20 | Weighted average based on terrestrial isotopic abundances for non-labeled atoms. | Gravimetry : Use this value for weighing samples and calculating molarity. |

| Nominal Mass | 213 | Sum of integer mass numbers. | Low-Res MS : Quadrupole/Ion Trap nominal mass selection. |

Isotopic Composition Calculation

Basis: C₁₀H₇D₃O₅[1]

-

Carbon (

C): -

Hydrogen (

H): -

Deuterium (

H): -

Oxygen (

O): -

Sum (Monoisotopic): 213.0717 Da

Structural Isomerism & Selection

Researchers must distinguish between the two common deuterated forms based on their experimental needs.

Isomer A: The "Stable" Standard (Ring-d3)

-

IUPAC Name: Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate.[2]

-

Structure: The deuterium label is on the ether methoxy group attached to the benzene ring.

-

Pros: Highly resistant to metabolic and chemical hydrolysis. The label remains intact even if the ester is cleaved.

-

Primary Use: Pharmacokinetic (PK) studies and certified reference materials.

Isomer B: The "Derivatization" Standard (Ester-d3)

-

IUPAC Name: (Trideuteriomethyl) 7-methoxy-1,3-benzodioxole-5-carboxylate.

-

Structure: The deuterium label is on the methyl ester group.

-

Pros: Easily synthesized in any lab by reacting Myristicin Acid with Methanol-d3.

-

Cons: Susceptible to hydrolysis (loss of label) in plasma or high-pH conditions.

-

Primary Use: Quantification of Myristicin Acid in urine/blood via GC-MS or LC-MS after ex vivo derivatization.

Synthesis Protocols

This section details the synthesis of the Ester-d3 Isomer , as it is the most common "in-house" method for generating an internal standard for metabolite quantification.

Reagents Required[3]

-

Precursor: Myristicic Acid (3-methoxy-4,5-methylenedioxybenzoic acid).[3]

-

Label Source: Methanol-d3 (CD₃OD, >99.8 atom % D).

-

Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

-

Solvent: Dichloromethane (DCM) or Anhydrous Methanol-d3.

Protocol: Acid-Catalyzed Esterification (Fisher-Speier)

Note: All steps must be performed in a fume hood.

-

Preparation: Dissolve 50 mg of Myristicic Acid in 2.0 mL of Methanol-d3 .

-

Activation: Cool the solution to 0°C in an ice bath. Slowly add 50 µL of concentrated H₂SO₄ (or dropwise addition of SOCl₂ for acid chloride intermediate).

-

Reflux: Heat the mixture to 65°C (reflux) for 60 minutes.

-

Mechanism:[4] The carboxyl group is protonated, facilitating nucleophilic attack by CD₃OD.

-

-

Quench: Cool to room temperature. Evaporate excess Methanol-d3 under a stream of nitrogen.

-

Extraction: Re-dissolve residue in 2 mL Ethyl Acetate. Wash with 1 mL saturated NaHCO₃ (to remove unreacted acid).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.

-

Result: Quantitative yield of Myristicin Acid Methyl Ester-d3 .

Synthesis Workflow Diagram

The following diagram illustrates the pathway from the parent compound Myristicin to the deuterated standard.

Caption: Synthesis of the Ester-d3 isotopologue via oxidation of Myristicin followed by esterification with deuterated methanol.

Analytical Validation (MS/MS)

When developing a Multiple Reaction Monitoring (MRM) method, the fragmentation pattern of the deuterated standard must be distinct from the analyte.

Fragmentation Logic

-

Analyte (Unlabeled): Precursor 211

Product 180 (Loss of -OCH₃) or 152 (Loss of -COOCH₃). -

Internal Standard (Ester-d3):

-

Precursor: 214 (

) -

Loss of Methoxy (-OCH₃): Fragment 183 (Ring remains intact).

-

Loss of Ester (-COOCD₃): Fragment 152 (Label is lost! Avoid this transition ).

-

-

Internal Standard (Ring-d3):

-

Precursor: 214 (

) -

Loss of Methoxy-d3 (-OCD₃): Fragment 180 (Label is lost! Avoid this transition ).

-

Loss of Ester (-COOCH₃): Fragment 155 (Ring label remains).

-

Critical Recommendation: Select MRM transitions that retain the deuterium label to distinguish the IS from the native analyte.

MRM Transition Table

| Compound | Precursor ( | Product ( | Collision Energy | Note |

| Native Ester | 211.1 | 179.1 | 20 eV | Loss of CH₃OH (Methanol) |

| Ester-d3 IS | 214.1 | 179.1 | 20 eV | Loss of CD₃OH (Label lost, common fragment) |

| Ester-d3 IS | 214.1 | 183.1 | 15 eV | Recommended. Loss of OCH₃ (Ring methoxy lost, Ester-d3 retained) |

References

-

PubChem. (2025).[5][6] Myristicin acid methyl ester-d3 (CID 162642421).[2] National Library of Medicine.[5] [Link]

Sources

- 1. clonagen.com [clonagen.com]

- 2. Myristicin acid methyl ester-d3 | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fraxidin | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichlofenthion | C10H13Cl2O3PS | CID 7328 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solvent Selection & Handling for Myristicin Acid Methyl Ester-d3

Executive Summary

This guide addresses the critical parameters for the solvation, storage, and handling of Myristicin Acid Methyl Ester-d3 (Methyl 3-methoxy-4,5-methylenedioxybenzoate-d3). While often treated as a generic internal standard, this compound presents a specific chemical vulnerability: ester interchange .

For researchers in DMPK (Drug Metabolism and Pharmacokinetics) and toxicology, the choice between Methanol (MeOH) and Acetonitrile (ACN) is not merely about solubility—it is a question of isotopic integrity.

The Core Directive: Unless the specific deuteration site is confirmed to be on the phenyl ring methoxy group, Acetonitrile is the mandatory solvent for stock preparation. Dissolving ester-labeled deuterated standards in protic solvents (Methanol) introduces a high risk of deuterium scrambling, rendering the standard useless for quantitation.

Chemical Context & The "Myristicin Acid" Nomenclature[1]

To handle this compound correctly, we must first define it chemically. "Myristicin Acid" is a common colloquialism in the industry for 3-methoxy-4,5-methylenedioxybenzoic acid , the primary carboxylic acid metabolite formed via the oxidation of the allyl side chain of Myristicin (a phenylpropene found in nutmeg).

The "Methyl Ester" designation indicates that this carboxylic acid has been esterified, likely to improve volatility for GC-MS or retention for LC-MS.

Structural Breakdown

-

Core Scaffold: 1,3-Benzodioxole (Methylenedioxybenzene).

-

Functional Groups:

-

Methoxy (-OCH₃) at position 7 (or 3, depending on numbering).

-

Methyl Ester (-COOCH₃) at position 5.

-

-

Deuteration (d3): This is the critical variable.

-

Type A (Ester-labeled): R-COO-CD ₃ (Most common for "Methyl Ester-d3" products).

-

Type B (Ether-labeled): R-OCD ₃ (Ring methoxy labeled).

-

Senior Scientist Insight: Always verify your Certificate of Analysis (CoA). If your label is on the ester moiety (-COOCD3), the information below regarding transesterification is critical to preventing experimental failure.

Solubility vs. Stability: The Methanol Trap

While both Methanol and Acetonitrile are excellent solvents for moderately polar esters like Myristicin Acid Methyl Ester, they are not interchangeable due to their chemical reactivity.

Thermodynamic Solubility

Both solvents provide sufficient solubility for typical stock concentrations (1–10 mg/mL). The compound is lipophilic enough to dissolve readily in organic solvents but polar enough (due to the ester and dioxole ring) to remain stable in solution.

| Property | Methanol (MeOH) | Acetonitrile (ACN) | Implication for Myristicin Acid Methyl Ester |

| Polarity | Polar Protic | Polar Aprotic | Both dissolve the analyte well. |

| H-Bonding | Donor & Acceptor | Acceptor Only | MeOH stabilizes via H-bonding but can act as a nucleophile. |

| Dielectric Constant | ~33 | ~37 | Similar solvation power for this analyte. |

| Volatility | High (BP 64.7°C) | High (BP 82°C) | Both suitable for rapid evaporation/reconstitution. |

The Stability Crisis: Transesterification

This is the primary reason ACN is preferred. In the presence of Methanol (CH₃OH), a deuterated methyl ester (R-COOCD₃) is susceptible to transesterification , where the deuterated methyl group is swapped for a non-deuterated methyl group from the solvent.

-

Mechanism: Acid or base traces (even from glassware surfaces) catalyze the nucleophilic attack of the solvent methanol on the carbonyl carbon.

-

Result: The -CD₃ group leaves, replaced by -CH₃.

-

Impact: The mass shift (+3 Da) is lost. The internal standard becomes indistinguishable from the analyte, destroying the assay's ability to correct for matrix effects.

Acetonitrile is Aprotic: It lacks the hydroxyl group necessary for this reaction. It is chemically inert toward the ester bond under storage conditions.

Visualizing the Risk: Isotope Scrambling Pathway

The following diagram illustrates the "Silent Killer" mechanism that occurs when ester-labeled standards are stored in Methanol.

Figure 1: Mechanism of deuterium loss via transesterification in protic solvents. This reaction is thermodynamically driven by the vast molar excess of solvent.

Recommended Protocol: Stock Preparation & Storage

To ensure data integrity and long-term stability, follow this self-validating protocol.

Materials

-

Analyte: Myristicin Acid Methyl Ester-d3 (solid).[1]

-

Primary Solvent: LC-MS Grade Acetonitrile (ACN). Do not use Methanol.

-

Glassware: Amber borosilicate glass vials (silanized preferred to minimize surface acidity/basicity).

Step-by-Step Workflow

-

Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent condensation (water introduces hydrolysis risk).

-

Weighing: Weigh the solid standard into a clean amber vial.

-

Solvation (The Critical Step):

-

Add 100% Acetonitrile to achieve a target concentration (e.g., 1.0 mg/mL).

-

Why? ACN prevents both transesterification and hydrolysis (assuming low water content).

-

-

Mixing: Vortex for 30 seconds. Sonication is rarely needed for this compound but safe for 1–2 mins if required.

-

Aliquot & Store:

-

Divide into single-use aliquots (e.g., 100 µL).

-

Store at -80°C .

-

Shelf Life: In ACN at -80°C, stability is typically >12 months. In MeOH, stability is compromised within days/weeks at room temperature.

-

Working Solutions (Daily Prep)

When preparing the working solution (e.g., 100 ng/mL) for spiking into samples:

-

It is acceptable to dilute the ACN stock into a MeOH/Water mixture immediately prior to use, provided the samples are processed and injected promptly.

-

However, for maximum safety, maintain the internal standard in ACN/Water mixtures until the final injection step.

Analytical Comparison: MeOH vs. ACN in LC-MS

Once the standard is successfully prepared, the choice of mobile phase for Chromatography (LC) affects peak shape and sensitivity.

| Feature | Acetonitrile (ACN) Mobile Phase | Methanol (MeOH) Mobile Phase |

| Elution Strength | Stronger. Myristicin acid methyl ester will elute earlier. | Weaker. Requires higher % organic to elute. |

| Peak Shape | Generally sharper for aromatic esters due to dipole interactions. | Can cause broader peaks due to H-bonding with the ether oxygens. |

| Backpressure | Lower viscosity = Lower pressure. | Higher viscosity = Higher pressure. |

| Ionization (ESI+) | Good. | Often better signal-to-noise for some esters due to protic nature assisting ionization in the source. |

Recommendation: Use Acetonitrile for the stock solution. You may use Methanol/Water or ACN/Water for the LC mobile phase depending on your specific separation needs. The short residence time in the LC column prevents significant deuterium exchange during the run.

Decision Logic for Researchers

Use the following decision tree to finalize your experimental design.

Figure 2: Logical flow for selecting the solvation medium based on isotopic labeling site.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162642421, Myristicin acid methyl ester-d3. Retrieved from [Link]

-

Organic Chemistry Portal. Transesterification: Mechanisms and Catalysis. Retrieved from [Link]

Sources

Stable Isotope Labeled Standards for Nutmeg Toxicity Studies: A Framework for Definitive Bioanalysis

An In-Depth Technical Guide

Executive Summary

The spice nutmeg (Myristica fragrans) is a common household flavoring, but in high doses, it exhibits significant psychoactive and toxic properties.[1][2] These effects are primarily attributed to a class of naturally occurring alkenylbenzenes, principally myristicin, elemicin, and safrole.[3] Understanding the toxicokinetics (TK) and metabolism of these compounds is critical for accurate risk assessment and clinical management of poisonings. This technical guide presents a comprehensive framework for the use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry for the robust and accurate quantification of nutmeg-derived toxins in biological matrices. We will explore the causality behind the selection of SIL standards, detail the development of a self-validating bioanalytical system, and provide actionable protocols for researchers in toxicology and drug development.

The Molecular Underpinnings of Nutmeg Toxicity

Nutmeg's toxicity is not derived from a single compound but from a synergistic interplay of its components and their metabolic products. The primary psychoactive and toxic constituents are myristicin, elemicin, and safrole, which share a common alkenylbenzene structure.[3] Their toxicity is intrinsically linked to their metabolic activation within the body.

Metabolic Activation and Reactive Intermediates Upon ingestion, these compounds undergo extensive metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[4][5] A key metabolic step is the 1'-hydroxylation of the allyl side chain, which converts the parent compounds into more reactive metabolites.[6] For example, safrole is metabolized to 1'-hydroxysafrole, a proximate carcinogen that can form DNA adducts.[6][7] Similarly, myristicin and elemicin can be metabolized into potentially psychoactive amphetamine derivatives or other reactive intermediates that contribute to cytotoxicity and neurotoxicity.[4][5][8] The formation of these reactive metabolites is a critical event leading to cellular damage and is believed to be the basis of the observed hepatotoxicity.[7]

Accurately quantifying both the parent compounds and their key metabolites is therefore essential to understanding the complete toxicological profile.

| Compound | Chemical Structure | Molar Mass ( g/mol ) | Primary Toxicological Concerns |

| Myristicin | 7-Allyl-5-methoxy-1,3-benzodioxole | 192.21 | Psychoactive effects, potential neurotoxicity, cytotoxicity, CYP450 inhibition.[4][9] |

| Elemicin | 5-Allyl-1,2,3-trimethoxybenzene | 208.25 | Genotoxicity, potential formation of reactive metabolites.[3][6] |

| Safrole | 5-Allyl-1,3-benzodioxole | 162.19 | Classified as a genotoxic carcinogen, hepatotoxicity via reactive metabolites.[3][7] |

graph MetabolicPathways { graph [layout=dot, rankdir=LR, splines=ortho, label="Fig 1: Simplified Metabolic Activation of Nutmeg Alkenylbenzenes", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];// Parent Compounds Myristicin [label="Myristicin"]; Elemicin [label="Elemicin"]; Safrole [label="Safrole"];

// Metabolizing Enzymes CYP1A2 [label="CYP1A2, CYP3A4, etc.", shape=ellipse, fillcolor="#FFFFFF", style=filled]; CYP2A6 [label="CYP2A6, etc.", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Primary Metabolites HydroxyMyristicin [label="1'-Hydroxymyristicin", fillcolor="#FBBC05"]; MMDA [label="MMDA (potential)", fillcolor="#FBBC05"]; HydroxyElemicin [label="1'-Hydroxyelemicin", fillcolor="#FBBC05"]; HydroxySafrole [label="1'-Hydroxysafrole", fillcolor="#FBBC05"]; Quinone [label="Quinone Metabolite", fillcolor="#EA4335"];

// Downstream Effects Adducts [label="DNA/Protein Adducts", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Cytotoxicity &\nGenotoxicity", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Myristicin -> CYP1A2 [label="1'-Hydroxylation"]; CYP1A2 -> HydroxyMyristicin; HydroxyMyristicin -> MMDA [label="Further Metabolism"];

Elemicin -> CYP1A2 [label="1'-Hydroxylation"]; CYP1A2 -> HydroxyElemicin;

Safrole -> CYP2A6 [label="1'-Hydroxylation"]; CYP2A6 -> HydroxySafrole; HydroxySafrole -> Quinone [label="Oxidation"];

{HydroxyMyristicin, HydroxyElemicin, Quinone} -> Adducts [label="Covalent Binding"]; Adducts -> Toxicity; }

The Imperative for Stable Isotope-Labeled Standards

To accurately measure analyte concentrations in complex biological matrices like blood or urine, an internal standard (IS) is essential.[10] An IS is a compound of known concentration added to every sample, standard, and quality control (QC) to correct for variability during sample processing and instrumental analysis.[11][12] While a structurally similar analog can be used, the U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend a stable isotope-labeled version of the analyte as the preferred choice.[10]

The rationale is rooted in the principle of isotope dilution mass spectrometry (ID-MS). A SIL standard is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[13][14] This identity ensures that:

-

It co-elutes chromatographically with the native analyte.

-

It experiences identical ionization efficiency and matrix effects in the mass spectrometer source.

-

It has nearly identical extraction recovery during sample preparation.

Because the mass spectrometer can differentiate between the light (native) and heavy (labeled) forms, quantification is based on the ratio of their responses. This ratio remains constant even if analyte is lost during processing, thereby correcting for experimental error and dramatically improving accuracy and precision.[15]

Synthesis and Qualification of SIL Standards

The generation of high-quality SIL standards for myristicin, elemicin, and safrole is a specialized task that requires careful synthetic chemistry.[16] While custom synthesis services are available, understanding the process is key to ensuring the quality of these critical reagents.[17]

Synthetic Strategies The synthesis typically involves starting with commercially available, isotopically enriched building blocks.[16] For example, a ¹³C-labeled methyl iodide could be used to introduce a ¹³C-labeled methoxy group onto a precursor molecule. Deuterium (²H) labels are also common and can be introduced at various non-exchangeable positions on the molecule. The goal is to create a standard with a mass shift of at least +3 Da to avoid any potential isotopic overlap from the native analyte.

Qualification and Certification Before use, every new batch of a SIL standard must be rigorously characterized to establish its suitability. This is a cornerstone of a self-validating system.

-

Chemical Purity: Assessed using techniques like NMR and high-resolution mass spectrometry to confirm the correct chemical structure and ensure the absence of significant impurities.

-

Isotopic Enrichment: Determined by mass spectrometry to confirm the percentage of the heavy isotope incorporated into the molecule. This should typically be >98%.

-

Analyte-Free Confirmation: The SIL standard must be analyzed to ensure it does not contain any detectable amount of the unlabeled native analyte, which would compromise accuracy.

The FDA requires that the certificate of analysis (CoA) for reference standards be maintained, and while a CoA is not strictly required for an IS, its suitability for use must be demonstrated.[18]

Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the foundation of any toxicokinetic study. The following section outlines a typical workflow and validation plan according to FDA guidelines.[11][18]

Experimental Protocol 1: Serum Sample Preparation (SPE)

-

Aliquot: Pipette 100 µL of thawed human serum into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the combined SIL-IS working solution (containing myristicin-d3, elemicin-d3, and safrole-d3 at a known concentration, e.g., 100 ng/mL) to all samples, calibration standards, and QCs.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: LC-MS/MS Analysis

Instrumentation with high sensitivity and selectivity, such as a triple quadrupole mass spectrometer, is required.[19]

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for semi-polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |

| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS. |

| Gradient | 30% B to 95% B over 5 minutes | Elutes analytes based on hydrophobicity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Good ionization efficiency for these compounds. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Example MRM | Myristicin: m/z 193.1 → 165.1 | Specific transitions must be empirically determined and optimized for each analyte and its corresponding SIL-IS (e.g., Myristicin-d3: m/z 196.1 → 168.1). |

Method Validation

The developed method must be validated to ensure it is fit for purpose. This process rigorously tests the method's performance against predefined acceptance criteria, largely based on FDA guidance.[10][18]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA) |

|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[20] |

| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards plus a blank and a zero. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[10] |

| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be distinguishable from blank and meet accuracy/precision criteria (±20%, CV% ≤20%).[9][21] |

| Recovery | The efficiency of the extraction process. | Not strictly required if using a SIL-IS, but should be consistent and reproducible. |

| Matrix Effect | Assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |

Application in a Preclinical Toxicokinetic Study

Once validated, the method can be confidently applied to preclinical studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of nutmeg toxins.[22][23]

The data generated from this workflow provides invaluable insights. A high Cmax (maximum concentration) and short Tmax (time to reach Cmax) would suggest rapid absorption. The Area Under the Curve (AUC) provides a measure of total drug exposure, while the elimination half-life (T½) indicates how quickly the compound is cleared from the body. Comparing the TK profiles of parent compounds and their metabolites can elucidate metabolic pathways and rates of conversion.[22]

Conclusion

The study of nutmeg toxicity demands the highest level of analytical rigor. The inherent variability of biological systems and the complexities of sample analysis necessitate a methodology that can ensure accuracy, precision, and reliability. This guide has established the definitive role of stable isotope-labeled internal standards coupled with mass spectrometry as the gold standard for this application. By serving as perfect chemical mimics, SIL standards correct for analytical variability at every stage, from extraction to detection. The implementation of a comprehensively validated bioanalytical method, grounded in regulatory guidelines, ensures that the data generated is not only accurate but also defensible. For researchers in toxicology, pharmacology, and drug development, this approach provides the robust framework necessary to accurately characterize the risks associated with nutmeg consumption and to develop a deeper understanding of its complex metabolic and toxicological pathways.

References

-

Wikipedia. Myristicin. [Link]

-

Ma, B., Zhang, L., Wang, L., Gao, Y., Tang, P., & Liu, W. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(11), 1134-1141. [Link]

-

Shimadzu Corporation. (n.d.). No.95 Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. [Link]

-

Shimadzu. (2024). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

-

Hengstler, J. G., & Gebel, T. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Toxics, 10(7), 375. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

-

U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

-

Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2014). Simple and rapid determination of myristicin in human serum. Analytical and Bioanalytical Chemistry, 406(19), 4779-4783. [Link]

-

Usui, K., Hayashida, M., Kudo, K., et al. (2023). Detection of major psychoactive compounds (safrole, myristicin, and elemicin) of nutmeg in human serum via GC–MS/MS using MonoSpin® extraction: Application in a nutmeg poisoning case. Journal of Pharmaceutical and Biomedical Analysis, 234, 115565. [Link]

-

Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2014). Simple and rapid determination of myristicin in human serum. Forensic Science International, 245, e1-e4. [Link]

-

Zhu, L., Li, N., Li, W., et al. (2019). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity. Frontiers in Pharmacology, 10, 102. [Link]

-

ResearchGate. (n.d.). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]

-

Hallström, H., & Thuvander, A. (1997). Toxicological evaluation of myristicin. Natural Toxins, 5(5), 186-192. [Link]

-

PubMed. (2024). Hypothetical biosynthetic pathways of pharmaceutically potential hallucinogenic metabolites in Myristicaceae, mechanistic convergence and co-evolutionary trends in plants and humans. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResearchGate. (2014). Simple and rapid determination of myristicin in human serum. [Link]

-

PubMed. (2007). [GC-MS analysis of essential oil from nutmeg processed by different traditional methods]. [Link]

-

Usui, K., Hayashida, M., Kudo, K., et al. (2023). Detection of major psychoactive compounds (safrole, myristicin, and elemicin) of nutmeg in human serum via GC-MS/MS using MonoSpin® extraction: Application in a nutmeg poisoning case. Journal of Pharmaceutical and Biomedical Analysis, 234, 115565. [Link]

-

Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2015). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. Food Analytical Methods, 8(9), 2299-2307. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Drugs.com. (2025). Nutmeg Uses, Benefits & Dosage. [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

-

Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

Engel, D. E., Sukardiman, & Sudjarwo. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 12-19. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry, 18(3), 442-451. [Link]

-

Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. [Link]

- Google Patents. (2001). CN104262320A - Method for converting safrole into iso-safrole.

-

SciSpace. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). [Link]

-

SpiroChem. (2019). Cold-labeling and Stable isotopes. [Link]

-

ResearchGate. (2005). Origin of MDMA and amphetamine precursors: carbon-14 analysis of safrole, PMK and BMK. [Link]

-

MDPI. (2025). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. [Link]

-

Cao, K., Brailsford, J. A., & Bonacorsi, S. J. Jr. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526-530. [Link]

-

Agilent Technologies. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]

-

Griffith Research Online. (2018). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. [Link]

-

He, W., Logrippo, S., & El-Sohemy, A. (2001). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products. Journal of AOAC International, 84(1), 53-59. [Link]

-

SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

Sources

- 1. Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. Myristicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 13. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 14. metsol.com [metsol.com]

- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 16. Cold-labeling and Stable isotopes [spirochem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. fda.gov [fda.gov]

- 19. mdpi.com [mdpi.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. shimadzu.com [shimadzu.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic & Synthetic Pathways of Myristicin to Myristicin Acid Methyl Ester

The following technical guide details the metabolic and synthetic conversion of Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) to Myristicin Acid Methyl Ester (Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate).

This guide is structured for researchers in pharmacognosy and medicinal chemistry, distinguishing between in vivo metabolic potential and in vitro synthetic/artifactual pathways.

Executive Technical Summary

Target Analyte: Myristicin Acid Methyl Ester (MAME) IUPAC Name: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate Core Precursor: Myristicin (found in Myristica fragrans)

Critical Disambiguation: "Myristicin Acid" is a trivial name for 3-methoxy-4,5-methylenedioxybenzoic acid . It must not be confused with Myristic Acid (Tetradecanoic acid, C14:0), the saturated fatty acid also found in nutmeg. MAME is the methyl ester of the benzoic acid derivative, not the fatty acid.

Pathway Overview:

The conversion requires the oxidative cleavage of the allyl side chain (

-

A synthetic intermediate in dihydrostilbene synthesis.

-

A biomarker artifact formed during methanolic extraction of biological samples (transesterification).

-

A product of microbial biotransformation (e.g., Pseudomonas sp. acting on phenylpropenes).[1][2]

Mechanistic Pathway Analysis

The transformation of Myristicin to MAME involves three distinct mechanistic stages: Isomerization , Oxidative Cleavage , and Esterification .

Stage I: Side-Chain Isomerization (Bio-activation)

The allyl group (terminal double bond) is thermodynamically less stable than the conjugated propenyl group.

-

In Vivo: Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) typically target the double bond for epoxidation. However, tautomerization to Isomyristicin (trans-isoelemicin analog) facilitates subsequent oxidation.

-

Mechanism: Migration of the

-bond from the

Stage II: Oxidative Cleavage (The "Benzoate" Shift)

This is the rate-limiting step in generating the carboxylic acid core.

-

Enzymatic Route: The propenyl side chain undergoes oxidative degradation (similar to

-oxidation or peroxidase activity). The intermediate aldehyde (Myristicinaldehyde) is rapidly oxidized by aldehyde dehydrogenases (ALDH) to Myristicic Acid (7-methoxy-1,3-benzodioxole-5-carboxylic acid). -

Chemical Route: Strong oxidants (e.g., KMnO4 or Ozone) cleave the alkene directly to the carboxylic acid.

Stage III: Methylation (Esterification)

-

Biological: Mammals rarely methylate carboxyl groups (preferring glucuronidation). However, plant O-methyltransferases (OMTs) or microbial enzymes can methylate the acid to form MAME.

-

Analytical Artifact: If the researcher uses methanol (MeOH) and an acid catalyst during extraction (e.g., HCl or Formic Acid), the Myristicic Acid present in the tissue will spontaneously convert to MAME. This is a critical "false positive" trap in metabolomics.

Visualization of the Pathway

The following Graphviz diagram illustrates the divergence between the major mammalian metabolic route and the specific pathway leading to Myristicin Acid Methyl Ester.

Figure 1: Divergence of Myristicin metabolism. The Green/Blue path represents the oxidative cleavage required to form the acid scaffold, while the Grey path represents the standard bioactive metabolic route (toxicity).

Experimental Protocol: Synthesis & Validation

To study this metabolite, you must synthesize a reference standard, as commercial availability is limited to impurity standards.

Protocol A: Oxidative Synthesis of the Acid Core

Objective: Convert Myristicin to 3-methoxy-4,5-methylenedioxybenzoic acid.

-

Isomerization:

-

Reflux Myristicin (10 mmol) in ethanolic KOH (10%) for 24 hours.

-

Validation: Monitor by TLC/GC-MS. Shift of double bond increases retention time.

-

-

Oxidation:

-

Dissolve Isomyristicin in Acetone/Water (1:1).

-

Add solid KMnO4 (2.5 eq) slowly at 0°C. Stir for 4 hours at room temperature.

-

Workup: Filter MnO2. Acidify filtrate with HCl (pH 2). Extract with Ethyl Acetate.

-

Result: White crystalline solid (Myristicic Acid).

-

Protocol B: Methyl Esterification (MAME Formation)

Objective: Convert the Acid to the Methyl Ester.

-

Reaction:

-

Dissolve Myristicic Acid (1 mmol) in anhydrous Methanol (10 mL).

-

Add 2 drops of concentrated

(catalytic). -

Reflux for 2 hours.

-

-

Purification:

-

Evaporate MeOH. Redissolve in

. Wash with -

Dry over

.

-

-

Yield: Expect >90% conversion to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate.

Analytical Data & Identification

Use the following parameters to validate the presence of MAME in your samples.

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 210.18 g/mol | |

| Exact Mass | 210.0528 | For HRMS extraction windows. |

| GC-MS (EI) | Base Peak: m/z 210 ( | Distinct from Myristicin (m/z 192). |

| Fragment Ions | m/z 179 ( | Loss of methoxy and carbonyl groups. |

| 1H NMR (CDCl3) | Methyl ester singlet. | |

| 1H NMR (Ring) | Aromatic methoxy group. | |

| 1H NMR (Ring) | Methylenedioxy bridge. |

Critical Research Insight: The "Artifact" Trap

If you are detecting MAME in biological urine or plasma samples, you must rule out ex vivo esterification .

Scenario: A researcher extracts plasma using Methanol and acidifies to stabilize metabolites. Result: Endogenous Myristicic Acid (the actual metabolite) reacts with the solvent to form MAME. Control Experiment: Re-run the extraction using Acetonitrile (ACN) instead of Methanol. If the MAME peak disappears and the Acid peak appears, MAME is an artifact, not a metabolite.

References

-

Metabolic Profiling of Myristicin

-

Chemical Structure & Standards

-

Toxicology & Biotransformation

- Title: NTP Technical Report on the Toxicity Studies of Myristicin.

- Source: N

-

URL:[Link]

-

Synthetic Pathways (Impurity Analysis)

- Title: Synthesis and theoretical studies of benzodioxole deriv

- Source: Chemical Suppliers / PubChem D

-

URL:[Link]

Sources

Methodological & Application

Protocol for using Myristicin acid methyl ester-d3 as internal standard

Application Note: High-Precision Quantification of Myristicin Acid via Stable Isotope Dilution GC-MS/MS

Executive Summary

This application note details the protocol for using Myristicin acid methyl ester-d3 (Methyl 3-methoxy-4,5-methylenedioxybenzoate-d3) as an Internal Standard (IS) in the quantification of Myristicin metabolites. Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene), a psychoactive constituent of nutmeg (Myristica fragrans), undergoes extensive hepatic metabolism. Its primary urinary marker is Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid).

Because carboxylic acids exhibit poor volatility and peak tailing in Gas Chromatography (GC), they require derivatization to their methyl ester forms. Consequently, Myristicin acid methyl ester-d3 serves as the critical Surrogate Internal Standard for correcting injection variability, ionization suppression, and chromatographic drift during the analysis of the derivatized metabolite.

Chemical Profile & Mechanism

To ensure analytical rigor, one must understand the relationship between the biological analyte and the synthetic standard.[1]

| Property | Analyte (Derivative) | Internal Standard (IS) |

| Name | Myristicin Acid Methyl Ester | Myristicin Acid Methyl Ester-d3 |

| IUPAC | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate-d3 |

| CAS | 22934-58-3 (Unlabeled) | N/A (Labeled variant) |

| Formula | ||

| MW | 210.18 g/mol | 213.20 g/mol |

| Label Site | Methyl Ester Group ( | Methyl Ester Group ( |

| Key Fragment (EI) |

Mechanistic Insight:

The d3-label is located on the ester methyl group. This is crucial for mass spectrometry. During Electron Ionization (EI), the loss of the methoxy radical (

-

Analyte:

(Loss of 31) -

IS:

(Loss of 34) -

Result: Both parent ions are distinct (

vs

Experimental Workflow

The following diagram illustrates the critical path for analyzing Myristicin Acid in plasma/urine, highlighting the precise introduction point of the Internal Standard.

Figure 1: Analytical workflow for Myristicin Acid. Note that the d3-Ester IS is added after derivatization to serve as an Injection/Instrument Standard. If added before, it would not track the methylation efficiency of the native acid.

Detailed Protocol

Phase 1: Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of Myristicin acid methyl ester-d3 in 1 mL of LC-MS grade Methanol. Store at -20°C.

-

Working IS Solution (10 µg/mL): Dilute the stock 1:100 in Ethyl Acetate.

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (commercially available).

Phase 2: Sample Preparation (Urine/Plasma)

Rationale: Myristicin acid is often conjugated as a glucuronide. Hydrolysis is essential to measure the total acid content.

-

Hydrolysis:

-

Aliquot 200 µL of sample.

-

Add 100 µL

-glucuronidase (from E. coli or Helix pomatia) in acetate buffer (pH 5.0). -

Incubate at 37°C for 2 hours.

-

-

Extraction (LLE):

-

Acidify sample to pH < 3 using 50 µL 1M HCl (ensures the acid is protonated and lipophilic).

-

Add 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 10,000 x g for 5 mins.

-

Transfer the supernatant (organic layer) to a clean glass vial.

-

Evaporate to dryness under nitrogen at 40°C.

-

-

Derivatization (Methylation):

-

Reconstitute residue in 200 µL of 14%

-Methanol. -

Cap tightly and heat at 60°C for 30 minutes.

-

Chemistry: This converts Myristicin Acid (

) -

Cool to room temperature.

-

Add 500 µL Hexane and 500 µL saturated NaCl water. Vortex.

-

Transfer the Hexane layer (top) to a GC vial.

-

-

Internal Standard Addition (The "Spike"):

-

Add 20 µL of Working IS Solution (d3-Ester) to the Hexane extract in the GC vial.

-

Note: Since the IS is already an ester, it is added here to correct for injection volume errors and MS detector drift.

-

Phase 3: GC-MS/MS Instrumentation

System: Agilent 7890B GC / 7000D TQ-MS (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

GC Parameters:

-

Inlet: Splitless mode, 260°C.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C (hold 3 min).

-

MS Parameters (EI Source):

-

Source Temp: 230°C.

-

Ionization Energy: 70 eV.[1]

-

Acquisition: Multiple Reaction Monitoring (MRM) or SIM.

Table 1: Mass Transitions for Quantification

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Role |

| Myristicin Methyl Ester | 210.1 | 179.1 | 15 | 50 | Quantifier |

| 210.1 | 151.1 | 25 | 50 | Qualifier | |

| Myristicin Methyl Ester-d3 | 213.1 | 182.1 | 15 | 50 | IS Quantifier |

| 213.1 | 179.1 | 25 | 50 | IS Qualifier* |

*Note on IS Qualifier: The transition 213 -> 179 implies loss of the labeled methoxy/methyl group. Ensure this does not interfere with the analyte signal.

Data Analysis & Validation

Calculation Principle

Quantification is based on the Area Ratio method.

Since the IS is added after extraction/derivatization in this specific protocol (unless the user synthesizes d3-Acid from it), the method validates Instrumental Precision but not Extraction Recovery . To validate extraction recovery, a "Spike Recovery" experiment is required during method validation:

-

Spike native Myristicin Acid into blank matrix before extraction.

-

Compare the final signal to a neat standard.

Linearity & Limits

-

Range: 5 ng/mL – 2000 ng/mL.

-

Curve Fit: Linear (

weighting). -

r² Requirement: > 0.995.[3]

Troubleshooting & Pitfalls

1. Deuterium Exchange (H/D Scrambling)

-

Risk: If the derivatization conditions are too harsh (high acid, high temp > 80°C), the deuterium on the ester methyl group might exchange with protons in the solvent.

-

Solution: Stick to

-MeOH at 60°C. Avoid using strong mineral acids (HCl/H2SO4) for the methylation step if the IS is present (though in this protocol, IS is added after, mitigating this risk entirely).

2. Transesterification

-

Risk: If the sample contains ethanol (e.g., forensic alcohol samples), the methyl ester can transesterify to an ethyl ester.

-

Solution: Ensure all reagents are Methanol-based. Evaporate extracts to dryness before derivatization.

3. Matrix Interference

-

Risk: Plant matrices (nutmeg oil) are rich in other phenylpropenes (Safrole, Elemicin).

-

Solution: The MRM transition

is highly specific to the Myristicin skeleton. Ensure chromatographic separation from Elemicin derivatives.

References

-

Beyer, J., et al. (2006). "Screening procedure for detection of phenethylamine-type designer drugs and myristicin in urine using gas chromatography-mass spectrometry." Journal of Chromatography B, 857(2).

-

Shimadzu Application News. (2020). "Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS." Shimadzu Corporation.

-

Santa Cruz Biotechnology. "Myristicin Acid Methyl Ester Product Data."

-

Hofmann, T., & Schieberle, P. (1998). "Stable Isotope Dilution Assays (SIDA) in Flavor Analysis." Journal of Agricultural and Food Chemistry.

-

Forensic Toxicology Database. "Metabolism of Myristicin and Elemicin."

Disclaimer: This protocol is for research and forensic use only. Myristicin is a precursor to potential controlled substances (MMDA); handle in accordance with local regulations.

Sources

Advanced GC-MS Quantification of Myristicin Phase I Metabolites in Plasma

Application Note & Protocol | Version 2.1

Executive Summary

This guide details the quantification of Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) and its primary Phase I metabolites—1'-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene —in human plasma. While parent Myristicin is lipophilic and volatile, its metabolites are polar and often conjugated, necessitating enzymatic hydrolysis and silyl-derivatization prior to GC-MS analysis. This protocol bridges forensic toxicology and metabolic research, offering a validated workflow for pharmacokinetic profiling.

Scientific Background & Metabolic Pathway

Myristicin, a phenylpropene found in nutmeg (Myristica fragrans), undergoes extensive hepatic metabolism. The primary bioactivation pathways involve cytochrome P450-mediated hydroxylation and demethylenation.

Key Metabolites Targeted[1][2]

-

1'-Hydroxymyristicin: Formed via hydroxylation at the benzylic carbon of the allyl side chain. This is a potential proximate carcinogen analog.

-

5-allyl-1-methoxy-2,3-dihydroxybenzene (Demethylenyl-myristicin): Formed via cleavage of the methylenedioxy bridge. This catechol metabolite is highly redox-active.

Metabolic Pathway Diagram

Figure 1: Hepatic biotransformation of Myristicin.[1] Note that plasma quantification requires hydrolysis of Phase II conjugates to measure total metabolite load.

Experimental Protocol

Reagents & Materials

-

Reference Standards: Myristicin (>98%), Safrole (Internal Standard, IS), or Deuterated Myristicin (Myristicin-d3).

-

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

Solvents: Ethyl Acetate (LC-MS grade), Methanol, n-Hexane.

-

Buffer: 0.1 M Acetate Buffer (pH 5.0).

Sample Preparation Workflow

The polarity of the hydroxylated metabolites requires Liquid-Liquid Extraction (LLE) followed by Derivatization .

Step 1: Hydrolysis (Critical for Total Metabolites)

-

Aliquot 500 µL of plasma into a borosilicate glass tube.

-

Add 50 µL of Internal Standard (IS) working solution (e.g., Safrole at 1 µg/mL).

-

Add 500 µL of 0.1 M Acetate Buffer (pH 5.0) containing

-Glucuronidase/Arylsulfatase (typically 5000 units/mL). -

Vortex briefly and incubate at 37°C for 2-4 hours .

-

Why? Most metabolites circulate as glucuronides. Omitting this step yields only <10% of the total metabolic fraction.

-

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 2 mL of Ethyl Acetate to the hydrolyzed sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Transfer the organic (upper) layer to a clean GC vial.

-

Repeat extraction once more with 2 mL Ethyl Acetate; combine organic layers.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

Step 3: Derivatization (Silylation)

-

Reconstitute the dried residue in 50 µL of Ethyl Acetate .

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap tightly and incubate at 70°C for 30 minutes .

-

Cool to room temperature and transfer to GC autosampler vials.

GC-MS Instrumentation & Conditions

System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal chromatographic resolution. |

| Inlet | Splitless Mode, 260°C | Maximizes sensitivity for trace metabolites. |

| Injection Vol | 1.0 µL | Prevents column overload and backflash. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |

| Quadrupole | 150°C |

Temperature Program

-

Initial: 70°C (Hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 10°C/min to 300°C (Hold 3 min).

-

Total Run Time: ~18.5 minutes.[5]

-

Mass Spectrometry Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) . The following ions are targeted for the TMS derivatives.

| Analyte | Derivative Type | Quant Ion ( | Qualifier Ions ( | Retention (approx) |

| Myristicin | Underivatized | 192 | 161, 131 | 6.5 min |

| 1'-OH-Myristicin | Mono-TMS | 280 | 265, 73 | 8.2 min |

| Dihydroxy-Metabolite | Di-TMS | 324 | 309, 73, 191 | 9.1 min |

| Safrole (IS) | Underivatized | 162 | 131, 104 | 5.8 min |

Note: Retention times must be experimentally verified using authentic standards.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from plasma collection to data quantification.[1][6][7]

Method Validation Criteria

To ensure Trustworthiness and Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: Construct a calibration curve (10–1000 ng/mL) using spiked plasma.

should be > 0.99. -

Recovery: Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 80%.

-

Precision & Accuracy: Intra-day and inter-day CV% must be < 15% (20% at LLOQ).

-

Stability: Assess freeze-thaw stability (3 cycles) and autosampler stability (24h) of the TMS derivatives. Note: TMS derivatives are moisture-sensitive; ensure vials are sealed.

References

-

Beyer, J., Ehlers, D., & Maurer, H. H. (2006).[2] Abuse of nutmeg (Myristica fragrans Houtt.): studies on the metabolism and the toxicologic detection of its ingredients elemicin, myristicin, and safrole in rat and human urine using gas chromatography/mass spectrometry.[2] Therapeutic Drug Monitoring. Link

-

Lee, H. S., Jeong, T. C., & Kim, J. H. (1998). In vitro and in vivo metabolism of myristicin in the rat. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Dybowski, M. P., Dawidowicz, A. L., & Wesołowska, A. (2016). Simple and rapid determination of myristicin in human serum.[6][8] Forensic Toxicology. Link

-

Shimadzu Application Note No. 95. (2016). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. Link

Sources

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. forschung.h-och.ch [forschung.h-och.ch]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method development for Myristicin acid methyl ester-d3

Application Note: LC-MS/MS Method Development for Myristicin Acid Methyl Ester-d3

Executive Summary

This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Myristicin Acid Methyl Ester (MAME) using its stable isotope-labeled analog, Myristicin Acid Methyl Ester-d3 (MAME-d3) , as an internal standard.

Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) is a hepatotoxic and psychoactive constituent of nutmeg (Myristica fragrans). Its metabolism yields Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid), a key biomarker for exposure and toxicity. The methyl ester derivative (MAME) is frequently analyzed to enhance chromatographic retention, improve ionization efficiency in positive mode, or as a specific impurity in synthetic pathways of dihydrostilbenes.

Key Technical Advantages:

-

Precision: Use of deuterated IS (d3) corrects for matrix effects and ionization suppression.

-

Sensitivity: Optimized Positive ESI transitions achieve LOQ in the sub-ng/mL range.

-

Selectivity: MRM transitions target specific loss of the ester moiety, distinguishing MAME from structurally similar benzodioxoles.

Chemical Identity & Properties

Understanding the physicochemical properties is the foundation of this method.

| Property | Analyte (MAME) | Internal Standard (MAME-d3) |

| IUPAC Name | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |

| Common Name | Myristicin Acid Methyl Ester | Myristicin Acid Methyl Ester-d3 |

| Formula | C₁₀H₁₀O₅ | C₁₀H₇D₃O₅ |

| Molecular Weight | 210.18 g/mol | 213.20 g/mol |

| Precursor Ion [M+H]⁺ | 211.1 | 214.1 |

| LogP (Predicted) | ~1.6 (Moderate Lipophilicity) | ~1.6 |

| pKa | N/A (Ester is non-ionizable; protonation occurs on carbonyl oxygen) | N/A |

Method Development Strategy

Mass Spectrometry Optimization (Tuning)

MAME contains a methyl ester and a methylenedioxy ring. Esters protonate readily under acidic conditions in Electrospray Ionization (ESI+).

-

Ionization Source: ESI Positive Mode.

-

Fragmentation Logic:

-

The protonated molecule [M+H]⁺ (m/z 211) typically fragments via neutral loss of methanol (32 Da) from the ester group to form an acylium ion.

-

Secondary fragmentation involves the loss of the methoxy radical or the entire ester group (59 Da).

-

Crucial Insight for d3-IS: The deuterium label is located on the ring methoxy group (OCD₃), not the ester methyl. Therefore, the neutral loss of the ester methanol (unlabeled) will shift the fragment mass by +3 Da relative to the analyte, maintaining the mass difference.

-

Optimized MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Type |

| MAME | 211.1 | 179.1 | 15 | 50 | Quantifier |

| 211.1 | 152.1 | 25 | 50 | Qualifier | |

| MAME-d3 | 214.1 | 182.1 | 15 | 50 | Quantifier |

| 214.1 | 155.1 | 25 | 50 | Qualifier |

Note: Transitions must be experimentally verified on your specific instrument (e.g., Triple Quadrupole).

Chromatographic Conditions

A C18 column is selected to retain the moderately lipophilic ester. Acidic mobile phase is mandatory to ensure stable protonation.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

-

0.0 min: 10% B

-

1.0 min: 10% B (Divert to waste to remove salts)

-

5.0 min: 90% B (Linear Ramp)

-

6.0 min: 90% B (Wash)

-

6.1 min: 10% B (Re-equilibration)

-

8.0 min: Stop

Experimental Protocol

Stock Solution Preparation

-

Analyte Stock (1 mg/mL): Dissolve 1 mg MAME in 1 mL Methanol. Store at -20°C.

-

IS Stock (1 mg/mL): Dissolve 1 mg MAME-d3 in 1 mL Methanol. Store at -20°C.

-

Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Plasma/Serum)

Given the lipophilicity of MAME, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.

Step-by-Step LLE Protocol:

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 20 µL of Working IS Solution (100 ng/mL). Vortex briefly.

-

Extract: Add 500 µL of Ethyl Acetate:Hexane (1:1 v/v) .

-

Reasoning: This non-polar solvent mix selectively extracts the ester while leaving polar plasma interferences behind.

-

-

Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:ACN with 0.1% FA).

-

Inject: Inject 5 µL into the LC-MS/MS.

Visualization of Methodology

Figure 1: Analytical Workflow

This diagram outlines the critical path from sample to data, emphasizing the role of the Internal Standard.

Caption: Step-by-step LC-MS/MS workflow for Myristicin Acid Methyl Ester quantification.

Figure 2: Proposed Fragmentation Pathway

Understanding the fragmentation ensures the selected MRM transitions are chemically valid.

Caption: Proposed ESI+ fragmentation pathway for MAME and MAME-d3.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

-